molecular formula C36H36N24O12 B1219460 Cucurbituril CAS No. 80262-44-8

Cucurbituril

Cat. No. B1219460
CAS RN: 80262-44-8
M. Wt: 996.8 g/mol
InChI Key: MSBXTPRURXJCPF-UHFFFAOYSA-N
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Description

Cucurbiturils (CBn) are a young family of molecular containers in supramolecular chemistry, capable of forming stable complexes with a wide range of guests. Their discovery has led to significant growth in understanding their synthesis, molecular recognition properties, and applications ranging from sensing to drug delivery (Assaf & Nau, 2015).

Synthesis Analysis

The synthesis of cucurbiturils involves the acid-catalyzed condensation of glycoluril and formaldehyde. Research has delved into optimizing the yields of isolated cucurbit[n]urils by examining a range of reaction conditions, including acid type and concentration, reactant concentrations, and temperature. This has provided insights into the mechanism of formation and the identification of individual cucurbit[n]urils using techniques such as ESMS and NMR (Day et al., 2001).

Molecular Structure Analysis

Cucurbiturils are characterized by their rigid hydrophobic cavity and two identical carbonyl fringed portals. They belong to a family of molecular container hosts that demonstrate superior molecular recognition properties in aqueous media. The discussion on cucurbit[n]uril-based coordination chemistry highlights the progress in understanding these macrocyclic compounds, from simple to complicated architectures, and their role in hybrid porous solids (Ni et al., 2013).

Chemical Reactions and Properties

Cucurbiturils participate in various supramolecular assemblies, including molecular machines and switches based on rotaxanes, large cavity and channel structures, and interactions with biomolecules like DNA. These assemblies leverage the unique properties of cucurbiturils for mechanical interlocking and binding versatility (Kim, 2002).

Physical Properties Analysis

The synthesis and recognition properties of cucurbit[n]uril homologues such as CB[5], CB[6], CB[7], CB[8], and CB[10] have been well-documented. The molecular recognition capabilities of these homologues have led to a deeper understanding of the mechanism of CB[n] formation, involving both chain-growth and step-growth polymerization processes (Isaacs, 2011).

Chemical Properties Analysis

Cucurbiturils have shown promise as supramolecular catalysts, facilitating a variety of reactions such as photoreaction, solvolysis, oxidation, and bromination. Their polar portals and non-polar cavity enable the binding of a wide range of guests with different shapes and electronic structures, making them attractive for catalysis (Funk & Schatz, 2019).

Scientific Research Applications

1. Supramolecular Chemistry

Cucurbiturils are known for their remarkable guest binding behavior, making them useful in supramolecular chemistry. They offer a wide range of applications, including the formation of host-guest complexes, which are pivotal in fluorescence spectroscopy, catalysis, and nanotechnology. Their peculiar properties, such as solubility challenges and the ability to form complexes with various molecules, have been a subject of extensive research (You et al., 2019).

2. Biocompatibility and Safety Assessment

Studies on cucurbiturils have focused on their biocompatibility, especially in the context of their interactions with blood cells. Research has demonstrated that cucurbiturils are fairly safe organic molecules and can be used in concentrations up to 0.3 mM without cytotoxic effects. This makes them suitable for applications in drug delivery systems and clinical practices (Aktanova et al., 2021).

3. Water Treatment Applications

Cucurbituril's potential as a sorbent for removing reactive dyes from wastewaters has been investigated. Their solubility properties play a crucial role in determining their effectiveness as sorbents. However, their limited solubility in water makes them less feasible for wastewater treatment unless they can be covalently fixed onto a support material (Karcher et al., 2001).

4. Sensor Development and Catalysis

Cucurbiturils have applications in creating devices and sensors due to spectral effects associated with the formation and dissociation of inclusion complexes. They are also used as catalysts to control the rate and selectivity of chemical reactions. For instance, their application in photoaddition reactions and [3+2]cycloaddition reactions mediated by the CB cavity has been explored (Parvari et al., 2011).

5. Environmental and Analytical Chemistry

Cucurbiturils have found applications in analytical chemistry and environmental remediation science. Their unique properties, such as diverse cavity sizes and multi-mode binding mechanisms, make them valuable in addressing environmental chemistry issues and specific routine analysis procedures (Cicolani et al., 2020).

6. Supramolecular Catalysis

The unique molecular recognition properties of cucurbiturils are utilized in supramolecular catalysis, covering both photochemical reactions and thermal transformations. Their ability to tailor substrates for such catalysis is a significant aspect of their applications (Pemberton et al., 2012).

Safety And Hazards

The pKa values of this class of molecules are in the range of 3.5–4.8, and, therefore, they are neutral at physiological pH, which hinders their usability .

Future Directions

Cucurbiturils have been rapidly developing to encompass diverse medicinal applications, including drug formulation and delivery, controlled drug release, and sensing for bioanalytical purposes . The development of supramolecular polymers will not only change the way we live and work but also exert significant influence on scientific research .

properties

IUPAC Name

3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N24O12/c61-25-37-1-38-14-16-42(26(38)62)4-46-18-20-50(30(46)66)8-54-22-24-58(34(54)70)11-57-23-21-53(33(57)69)7-49-19-17-45(29(49)65)3-41(25)15-13(37)39-2-40(14)28(64)44(16)6-48(18)32(68)52(20)10-56(22)36(72)60(24)12-59(23)35(71)55(21)9-51(19)31(67)47(17)5-43(15)27(39)63/h13-24H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBXTPRURXJCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317823
Record name Cucurbituril
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

996.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cucurbituril

CAS RN

80262-44-8
Record name Cucurbituril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80262-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbit(6)uril
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cucurbituril
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,14H,17H-2,16:3,15-Dimethano-5H,6H,7H,8H,9H,10H,11H,12H,13H,18H,19H,20H,21H,22H,23H,24H,25H,26H-2,3,4a,5a,6a,7a,8a,9a,10a,11a,12a,13a,15,16,17a,18a,19a,20a,21a,22a,23a,24a,25a,26a-tetracosaazabis
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cucurbituril

Citations

For This Compound
8,700
Citations
WL Mock - Supramolecular Chemistry II—Host Design and …, 2005 - Springer
Cucurbituril is a novel nonadecacylic cage compound with an exceptional capacity to encapsulate alkylammonium ions within its hollow core. The structure readily self-assembles from …
Number of citations: 391 link.springer.com
WA Freeman, WL Mock, NYJ Shih - Journal of the American …, 1981 - ACS Publications
… The trivial name cucurbituril is proposed because of a general resemblance of 2 to a gourd or pumpkin (family Cucurbitaceae), and by devolution from the similarly named (and shaped) …
Number of citations: 687 pubs.acs.org
SJ Barrow, S Kasera, MJ Rowland, J Del Barrio… - Chemical …, 2015 - ACS Publications
… and noncovalent interactions saw the popularity of cucurbituril increase due to its ability to … of glycoluril-based cucurbituril macrocycles. The new additions to the cucurbituril family were …
Number of citations: 595 pubs.acs.org
JW Lee, S Samal, N Selvapalam… - Accounts of chemical …, 2003 - ACS Publications
… Since they severely limit the scope of cucurbituril chemistry, we decided to tackle these … of cucurbituril homologues containing different number of glycoluril units, and cucurbituril …
Number of citations: 105 pubs.acs.org
WL Mock, NY Shih - Journal of the American Chemical Society, 1989 - ACS Publications
For the synthetic receptor cucurbituril, the rate of inclusion complex formation correlates with the molecular diameter of alkylammoniumion ligands but not with the thermodynamic …
Number of citations: 231 pubs.acs.org
E Masson, X Ling, R Joseph, L Kyeremeh-Mensah… - Rsc Advances, 2012 - pubs.rsc.org
This review highlights the past six year advances in the blossoming field of cucurbit[n]uril chemistry. Because of their exceptional recognition properties in aqueous medium, these …
Number of citations: 991 pubs.rsc.org
L Isaacs - Israel Journal of Chemistry, 2011 - Wiley Online Library
This article begins by describing the synthesis and recognition properties of the cucurbit[n]uril homologues CB[5], CB[6], CB[7], CB[8], and CB[10]. Subsequently, we describe the state‐…
Number of citations: 64 onlinelibrary.wiley.com
J Kim, IS Jung, SY Kim, E Lee, JK Kang… - Journal of the …, 2000 - ACS Publications
… , cucurbituril homologues with greater or fewer glycoluril units have not been reported. Here we report the new family of cucurbituril, … to produce a library of cucurbituril. The cyclization at …
Number of citations: 954 pubs.acs.org
C Márquez, RR Hudgins, WM Nau - Journal of the American …, 2004 - ACS Publications
The factors affecting host−guest complexation between the molecular container compound cucurbit[6]uril (CB6) and various guests in aqueous solution are studied, and a detailed …
Number of citations: 537 pubs.acs.org
AI Day, RJ Blanch, AP Arnold, S Lorenzo… - Angewandte …, 2002 - Wiley Online Library
… In summary, we have isolated and characterized the first example of a small cucurbituril contained within a large cucurbituril as a crystalline material that can be readily prepared in …
Number of citations: 718 onlinelibrary.wiley.com

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